molecular formula C10H15FN2O2 B1528975 1-Boc-3-cyano-3-fluoropyrrolidine CAS No. 1334675-01-2

1-Boc-3-cyano-3-fluoropyrrolidine

Cat. No.: B1528975
CAS No.: 1334675-01-2
M. Wt: 214.24 g/mol
InChI Key: BCSZDQPVZFNVPF-UHFFFAOYSA-N
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Description

1-Boc-3-cyano-3-fluoropyrrolidine is a fluorinated pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group, a cyano (-CN) substituent, and a fluorine atom at the 3-position of the pyrrolidine ring. This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and fluorinated analogs for drug discovery. Its structural features—fluorine’s electronegativity and the Boc group’s steric protection—enhance metabolic stability and modulate reactivity in synthetic pathways .

Properties

IUPAC Name

tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSZDQPVZFNVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound has a molecular weight of 21424, which could influence its bioavailability.

Action Environment

The stability of 1-Boc-3-cyano-3-fluoropyrrolidine is related to the pH of the solution. In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound. In a neutral or slightly acidic environment (ph 4-6), it can exist relatively stably.

Biological Activity

1-Boc-3-cyano-3-fluoropyrrolidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H12FN3O2
  • CAS Number : 1334675-01-2
  • IUPAC Name : this compound

The presence of the Boc (tert-butyloxycarbonyl) protecting group, cyano group, and fluorine atom contributes to the compound's reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Studies suggest that it may act as an inhibitor or modulator of various enzymes and receptors involved in cellular signaling pathways. The cyano and fluorine substituents enhance the compound's lipophilicity and potential for cellular penetration.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, a study evaluated its effects on several cancer cell lines, revealing an IC50 value indicative of potent antiproliferative activity. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (μM) Mechanism
HeLa15.2Apoptosis induction
MCF712.5Cell cycle arrest
A54918.7Caspase activation

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on specific enzymes. For example, it demonstrated competitive inhibition against certain kinases involved in tumor growth signaling.

Study on Antiproliferative Effects

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolidine derivatives, including this compound. The study highlighted its effectiveness against various cancer cell lines, with particular emphasis on its mechanism involving the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Synthesis and Evaluation

Another investigation focused on synthesizing analogs of this compound to evaluate their biological activities. The results showed that modifications to the fluorine position significantly affected their anticancer potency, suggesting that structural optimization could lead to more effective therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Agents
Research indicates that derivatives of pyrrolidine compounds, including 1-Boc-3-cyano-3-fluoropyrrolidine, exhibit significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. The inhibition of DPP-IV leads to increased levels of incretin hormones, which can improve glycemic control in diabetic patients. A study demonstrated that modifications at the 1-position of pyrrolidine can enhance the potency of these inhibitors, making them promising candidates for antidiabetic therapies .

Cancer Therapeutics
The compound has also been explored as a precursor for synthesizing inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway, which plays a crucial role in cancer immunotherapy. By modifying the pyrrolidine ring, researchers have developed small molecular inhibitors that show comparable efficacy to larger antibody-based therapies while offering advantages such as oral bioavailability .

Synthesis of Fluorinated Compounds

Fluorination Reagents
The introduction of fluorine into organic molecules often alters their pharmacokinetic properties significantly. This compound serves as an essential fluorinated building block in the synthesis of various bioactive compounds. The presence of fluorine can enhance metabolic stability and bioactivity, making such compounds valuable in drug design .

Table 1: Summary of Research Findings on this compound

StudyApplicationKey Findings
DPP-IV InhibitionDemonstrated significant inhibition with modifications leading to enhanced potency.
PD-L1 InhibitionDeveloped small molecular inhibitors with efficacy comparable to existing antibody therapies; confirmed biological activity through various assays.
Fluorinated Building BlocksHighlighted the importance of fluorine in modifying chemical and biological properties of compounds.

Comparison with Similar Compounds

1-N-Boc-3-Cyanopyrrolidine

  • Structure : Lacks the fluorine atom at the 3-position.
  • Molecular Formula : C₁₀H₁₆N₂O₂ (vs. C₁₀H₁₅FN₂O₂ for the fluorinated analog).
  • Molecular Weight : 196.249 g/mol .
  • Applications: Primarily used in non-fluorinated drug intermediates, such as protease inhibitors .

N-Boc-3-pyrrolidinone

  • Structure: Features a ketone group (C=O) at the 3-position instead of cyano and fluorine.
  • Molecular Formula: C₉H₁₅NO₃.
  • Molecular Weight : 185.22 g/mol .
  • Key Differences: The ketone group enables diverse reactivity (e.g., in reductive aminations) but introduces susceptibility to nucleophilic attacks. Applications: Serves as a precursor for synthesizing 1-Boc-3-cyano-3-fluoropyrrolidine via fluorination and cyanation steps .

Data Table: Structural and Functional Comparison

Property This compound 1-N-Boc-3-Cyanopyrrolidine N-Boc-3-pyrrolidinone
Molecular Formula C₁₀H₁₅FN₂O₂ C₁₀H₁₆N₂O₂ C₉H₁₅NO₃
Molecular Weight ~214.2 (estimated) 196.249 185.22
Key Functional Groups -Boc, -CN, -F -Boc, -CN -Boc, C=O
Reactivity High (fluorine-enhanced) Moderate High (ketone-driven)
Applications Fluorinated drug intermediates Non-fluorinated intermediates Precursor for fluorinated analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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